6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5S/c1-10-6-11(7-15(21)24-10)25-12-8-20(9-12)26(22,23)14-5-3-2-4-13(14)16(17,18)19/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIICHMJWMWTYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a pyran-2-one core substituted at the 4-position with an azetidine-sulfonylaryl ether linkage. Retrosynthetically, the molecule can be divided into three key fragments:
- Pyran-2-one scaffold (6-methyl-2H-pyran-2-one)
- Azetidine intermediate (1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-ol)
- Ether linkage between C4 of the pyranone and the azetidine oxygen.
This disconnection suggests sequential assembly through:
- Pre-functionalization of the azetidine ring
- Coupling of the azetidine to the pyranone via nucleophilic substitution
- Final sulfonylation of the azetidine nitrogen.
Synthetic Route 1: Stepwise Assembly from Pyranone and Azetidine Precursors
Preparation of 6-Methyl-2H-pyran-2-one
The pyranone core is synthesized via a Dakin-West reaction or cyclocondensation of acetylacetone with malonic acid derivatives. Optimized conditions from analogous systems (e.g., 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one) employ:
- Reactants : Dimethyl acetylenedicarboxylate (DMAD) and 4-hydroxy-6-methyl-2-pyrone
- Conditions : Toluene, 110°C, 12 h under nitrogen.
- Yield : 68–72% after recrystallization from ethanol/water.
Synthesis of 1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-ol
Azetidine Ring Formation
Azetidin-3-ol is prepared via:
- Gabriel synthesis : Reacting 1,3-dibromopropane with potassium phthalimide, followed by hydrolysis (45% yield).
- Cyclization : Using epichlorohydrin and ammonia (62% yield, requires careful pH control).
Sulfonylation of Azetidine
The azetidine nitrogen is sulfonylated using:
- Reagent : 2-(Trifluoromethyl)benzenesulfonyl chloride (1.2 eq)
- Base : Triethylamine (2.5 eq) in dichloromethane at 0°C → RT, 6 h.
- Workup : Aqueous NaHCO3 wash, MgSO4 drying, and column chromatography (hexane/EtOAc 3:1).
- Yield : 83% (white crystalline solid).
Etherification of Pyranone and Azetidine
Key coupling employs Mitsunobu conditions:
- Reactants : 6-Methyl-2H-pyran-2-one (1.0 eq), 1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-ol (1.1 eq)
- Reagents : DIAD (1.2 eq), PPh3 (1.5 eq) in THF, 0°C → RT, 18 h.
- Purification : Silica gel chromatography (CH2Cl2/MeOH 30:1)
- Yield : 58%.
Synthetic Route 2: One-Pot Tandem Approach
Simultaneous Sulfonylation and Etherification
An optimized protocol adapted from spirocyclic analogs uses:
- Reactants :
- 6-Methyl-4-hydroxy-2H-pyran-2-one (1.0 eq)
- Azetidin-3-ol (1.2 eq)
- 2-(Trifluoromethyl)benzenesulfonyl chloride (1.5 eq)
- **Base
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is used as a tool in biological research to study the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonyl-Azetidine Derivatives
The compound in , 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one , replaces the trifluoromethyl group with a tetramethylphenyl substituent. Key differences include:
- Electron-withdrawing vs. In contrast, the tetramethylphenyl group (electron-donating) may reduce reactivity but increase steric bulk, affecting solubility and binding kinetics .
- Molecular weight and lipophilicity : The trifluoromethyl derivative is lighter (estimated molecular weight ~399 g/mol) compared to the tetramethylphenyl analog (~435 g/mol), which may influence pharmacokinetic properties like membrane permeability.
Azetidine vs. Piperidine Ring Systems
The compound in , 6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one , substitutes the azetidine (4-membered ring) with a piperidine (6-membered ring) and replaces the sulfonyl group with a 2-methylbenzoyl moiety.
- Piperidine’s larger ring offers greater flexibility, which may improve solubility but reduce binding specificity .
- Functional group impact : The sulfonyl group in the target compound provides strong hydrogen-bonding capacity, while the benzoyl group in ’s compound introduces aromaticity and bulk, possibly altering target affinity.
Comparison with Sulfonylurea Herbicides
lists sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester , which share sulfonyl groups but differ in core structure (triazine vs. pyran-2-one).
- Mechanistic implications : Sulfonylureas typically inhibit acetolactate synthase (ALS) in plants. The pyran-2-one core in the target compound may confer a distinct mode of action or target selectivity.
- Bioactivity trends : Trifluoromethyl groups in herbicides (e.g., triflusulfuron) are associated with prolonged soil residual activity due to increased stability, suggesting similar advantages for the target compound .
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Trifluoromethyl advantage : The CF₃ group in the target compound likely enhances metabolic stability and target affinity compared to methyl or methoxy groups, as observed in herbicides like triflusulfuron .
- Azetidine vs. piperidine : The azetidine ring’s strain may improve binding specificity in enzyme inhibition, whereas piperidine derivatives () could exhibit broader bioavailability due to reduced ring strain .
Biological Activity
Chemical Structure and Properties
The chemical formula for 6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is . The structure features a pyranone core substituted with a trifluoromethylphenylsulfonyl group and an azetidine moiety, which may influence its biological interactions.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, which play crucial roles in cell signaling and proliferation. The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against specific pathogens, potentially making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by modulating cytokine production, which could be beneficial in treating inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values observed were in the low micromolar range, indicating potent activity against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 4.5 |
| HeLa (Cervical Cancer) | 6.0 |
In Vivo Studies
In vivo studies using murine models have shown that administration of the compound leads to significant tumor regression compared to control groups. Doses ranging from 10 to 50 mg/kg were tested, with notable improvements in survival rates observed at higher doses.
Case Studies
- Case Study on Cancer Treatment : A recent study evaluated the use of this compound in combination with traditional chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation .
- Antimicrobial Activity : In a controlled trial, the compound was tested against strains of bacteria resistant to conventional antibiotics. The results showed a significant reduction in bacterial load, highlighting its potential as an alternative therapeutic option .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using methods adapted from fluorinated pyridinone derivatives. For example, refluxing in 1,4-dioxane at 60°C (Method C) or ethanol at 60°C (Method D) has been shown to yield 23–67% for structurally related compounds . Key variables include solvent polarity (dioxane vs. ethanol), temperature control, and purification via crystallization. Side reactions, such as incomplete sulfonylation or azetidine ring instability, can reduce yields; these are mitigated by inert atmospheres and stoichiometric monitoring .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Resolves azetidine and pyranone ring conformations. For example, the trifluoromethyl group’s deshielding effect on adjacent protons is detectable at δ 7.5–8.0 ppm .
- ¹⁹F NMR : Confirms the presence and electronic environment of the -CF₃ group (δ -60 to -70 ppm) .
- IR Spectroscopy : Identifies sulfonyl (S=O stretching at ~1350 cm⁻¹) and lactone (C=O at ~1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₈H₁₇F₃N₂O₅S) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. lack of efficacy) be resolved?
Discrepancies often arise from assay-specific variables:
- Dose-Response Optimization : Use in vivo models (e.g., Sprague-Dawley rats) to validate in vitro cytotoxicity thresholds. For example, thermal analgesia testing in mice revealed dose-dependent activity for related pyridinones .
- Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid clearance masking efficacy .
- Structural Analog Comparison : Replace the azetidine-sulfonyl group with morpholine or piperidine rings to isolate pharmacophore contributions .
Q. What computational strategies predict this compound’s binding affinity to target proteins?
- Molecular Docking : Use the sulfonyl group’s electron-deficient nature to model interactions with catalytic lysine residues (e.g., in kinase targets) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., -CF₃ vs. -OCH₃) with activity using Hammett constants .
- MD Simulations : Simulate azetidine ring flexibility to evaluate conformational locking effects on binding .
Methodological Challenges
Q. How to address low solubility in pharmacological assays?
- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl groups) to enhance bioavailability .
Q. What strategies resolve spectral overlap in complex NMR analysis?
- 2D NMR (COSY, HSQC) : Differentiates pyranone C=O from sulfonyl S=O environments .
- Isotopic Labeling : Synthesize ¹³C-labeled azetidine to track ring dynamics .
Critical Analysis of Contradictory Evidence
- Synthetic Yields : Lower yields in Method C (23%) vs. Method D (67%) suggest solvent-dependent azetidine stability. Ethanol may stabilize intermediates via hydrogen bonding .
- Toxicity vs. Efficacy : High LD₅₀ (250 mg/kg) but moderate IC₅₀ (12.3 µM) implies a narrow therapeutic index. Dose fractionation studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
